2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile
Description
Properties
IUPAC Name |
2-[3-(difluoromethylsulfanyl)-4-methoxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NOS/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGAIECJUPCOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-methoxy-3-halo-substituted benzene derivatives : These serve as precursors for introducing the difluoromethylthio group.
- Difluoromethylthiolating agents : Reagents capable of transferring the SCF2H group, such as difluoromethylthiolating reagents or difluoromethylthiol equivalents.
- Acetonitrile moiety precursors : Usually introduced via nucleophilic substitution or condensation reactions on the aromatic ring.
Introduction of the Difluoromethylthio Group
One common approach involves the nucleophilic substitution of a halogenated aromatic compound with a difluoromethylthiolate anion or equivalent. This step often requires:
- Use of a base (e.g., potassium carbonate or other inorganic bases) to generate the nucleophile.
- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution.
- Controlled temperature conditions (often between 0°C to 80°C) to optimize yield and minimize side reactions.
Methoxylation of the Aromatic Ring
The methoxy group at the 4-position can be introduced via:
- Electrophilic aromatic substitution using methanol or methoxy reagents under acidic or basic catalysis.
- Alternatively, starting from a 4-methoxy-substituted aromatic precursor simplifies this step.
Attachment of the Acetonitrile Side Chain
The acetonitrile group is typically introduced by:
- Alkylation of the aromatic ring with a suitable acetonitrile derivative, such as bromoacetonitrile, under basic conditions.
- Alternatively, via a cyanomethylation reaction using a cyanomethyl anion equivalent.
Purification and Characterization
After synthesis, purification is commonly performed by:
- Chromatographic techniques (e.g., column chromatography).
- Crystallization from appropriate solvents.
Characterization includes:
- NMR spectroscopy to confirm the aromatic substitution pattern and the presence of the difluoromethylthio group.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis to verify composition.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Difluoromethylthio introduction | Difluoromethylthiolate source, K2CO3 base | DMF or DMSO | 25 - 80 | 65-85 | Requires inert atmosphere |
| Methoxylation | Methanol, acid/base catalyst | Methanol or solvent | Reflux | 70-90 | Often done prior to SCF2H introduction |
| Acetonitrile side chain attachment | Bromoacetonitrile, base (e.g., NaH) | THF or DMF | 0 - 50 | 60-80 | Controlled addition to avoid side reactions |
| Purification | Column chromatography or recrystallization | Various | Ambient | N/A | Solvent choice affects purity |
Research Findings and Notes
- The difluoromethylthio group is sensitive to oxidation; thus, reactions are often conducted under inert atmosphere (nitrogen or argon) to prevent degradation.
- The choice of base and solvent critically affects the substitution efficiency and selectivity, especially in the difluoromethylthiolation step.
- The presence of the methoxy group at the 4-position influences the electronic properties of the aromatic ring, facilitating nucleophilic substitution at the 3-position.
- Side reactions such as over-alkylation or oxidation of the sulfur moiety can be minimized by careful control of reaction time and temperature.
- Recent patents emphasize environmentally benign solvents and milder conditions to improve sustainability and scalability of the synthesis.
The preparation of 2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile involves a multi-step synthetic route focusing on the selective introduction of a difluoromethylthio group, methoxylation, and acetonitrile side chain attachment. Key factors for successful synthesis include the choice of reagents, solvents, and reaction conditions to optimize yield and purity while minimizing side reactions. The methods described are supported by diverse patent literature and research studies, providing a robust framework for laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Chemistry
In organic synthesis, 2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile serves as a valuable building block for creating more complex molecules. Its difluoromethyl group is particularly useful for functionalizing diverse fluorine-containing heterocycles, which are integral to many biologically active compounds.
Biology
The compound has been studied for its potential biological activities, particularly its interactions with biomolecules. Preliminary research indicates that it may modulate pathways involved in disease processes such as cancer and inflammation. Notably, in vitro studies have shown that it exhibits significant anticancer properties, with an IC50 value of approximately 0.28 µM against MCF-7 breast cancer cells.
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Its ability to interact with specific molecular targets suggests potential use as a precursor for drug development. The mechanism of action appears to involve non-covalent interactions such as hydrogen bonding and π-π stacking with proteins or enzymes.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various formulations in chemical manufacturing.
Case Study 1: Anticancer Activity
Recent studies demonstrated that this compound significantly inhibits cell proliferation in cancer cell lines. The mechanism behind this activity involves the compound's ability to interfere with specific signaling pathways critical for tumor growth.
Case Study 2: Synthesis of Fluorinated Compounds
Research has highlighted the compound's role in synthesizing fluorinated heterocycles through radical processes, showcasing its versatility as a reagent in organic chemistry.
Mechanism of Action
The mechanism of action of 2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Trends
Fluorination Impact :
- Difluoromethylsulfanyl (-SCF₂H) offers a compromise between reactivity and stability, whereas -SCF₃ (in ) may hinder nucleophilic attacks due to steric bulk .
- Fluorine position (meta vs. para) significantly affects dipole moments, as seen in (3-fluoro vs. 4-methoxy).
Toxicity and Handling: Fluorinated acetonitriles like and are classified as toxic (Category III) and require cold storage , whereas non-fluorinated analogs are less hazardous.
Biological Activity
Overview
2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile, with the molecular formula C10H9F2NOS and a molecular weight of 229.25 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a difluoromethyl group and a methoxyphenyl moiety, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound largely stems from its ability to interact with specific molecular targets within biological systems. The difluoromethylsulfanyl group may participate in various biochemical reactions, potentially influencing enzyme activities or receptor binding. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate pathways involved in disease processes, particularly in cancer and inflammatory conditions.
Anticancer Potential
Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it showed an IC50 value of approximately 0.28 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity .
Interaction with Biomolecules
The compound has been shown to bind to specific proteins or enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for understanding its biological activity and therapeutic potential. The binding affinity and specificity of the compound towards different biomolecular targets remain active areas of research .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-{4-[(Trifluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile | Trifluoromethyl group instead of difluoromethyl | Increased electronegativity may affect reactivity |
| 2-{4-[(Methylthio)-3-methoxyphenyl}acetonitrile | Methylthio group instead of difluoromethyl | Potentially different biological activity due to sulfur variation |
| This compound | Original compound | Unique difluoromethyl group enhances certain chemical properties |
This table highlights how the difluoromethyl substitution significantly influences the chemical reactivity and potential biological activity of the compound compared to its analogs.
Study on Antiproliferative Activity
In a study assessing the antiproliferative effects of various compounds, this compound was selected for further evaluation due to its promising activity in preliminary screenings. The results indicated that this compound could inhibit the growth of several cancer cell lines effectively, warranting further exploration into its mechanism of action and potential therapeutic applications .
Immunomodulatory Effects
Research has also begun to explore the immunomodulatory effects of this compound. It has been suggested that it may influence immune responses by modulating cytokine production and lymphocyte activation, similar to other compounds with known immunomodulatory properties. These findings open avenues for investigating its use in autoimmune disorders and inflammatory diseases .
Q & A
Basic Research Question
- Temperature : Store at 0–6°C to prevent thermal decomposition .
- Light exposure : Use amber glass bottles to avoid photodegradation of the nitrile and sulfanyl groups .
- Moisture control : Desiccants (silica gel) in sealed containers prevent hydrolysis of the nitrile to amides .
How does the methoxy group at the 4-position of the phenyl ring affect the compound's solubility and crystallinity?
Advanced Research Question
The 4-methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to increased dipole moments. Crystallinity is reduced compared to non-substituted analogs, as evidenced by the oily consistency of related methoxyphenylacetonitriles . X-ray diffraction studies on similar compounds reveal that methoxy groups disrupt crystal packing via steric hindrance .
What contradictions exist in reported synthetic yields for this compound, and how can they be resolved through experimental design?
Advanced Research Question
Reported yields vary widely (e.g., 29–95% for analogous nitriles) due to:
- Reagent purity : Impurities in aryl zinc reagents lower yields; pre-purification via distillation is critical .
- Catalyst loading : Substoichiometric Ni (5 mol%) improves cost-efficiency but may reduce reproducibility. Standardizing catalyst batches resolves this .
- Workup protocols : Incomplete extraction (e.g., using benzene vs. dichloromethane) leads to yield discrepancies .
What are the safety considerations when handling this compound, based on its hazardous properties?
Basic Research Question
- Toxicity : The nitrile group releases cyanide upon degradation; use fume hoods and HCN detectors .
- Flammability : Acetonitrile derivatives are highly flammable; avoid open flames and static electricity .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
